molecular formula C20H27BrN2O7 B597940 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt CAS No. 199326-16-4

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Cat. No.: B597940
CAS No.: 199326-16-4
M. Wt: 487.347
InChI Key: LKAVZDZYVBJWCJ-CYRSAHDMSA-N
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Description

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a chromogenic substrate used primarily in biochemical assays. It is known for its ability to produce an intense blue precipitate upon enzymatic hydrolysis, making it a valuable tool in various scientific research applications, particularly in the detection of beta-glucuronidase activity.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt, is the enzyme beta-glucuronidase (GUS) . This enzyme is encoded by the gusA gene, which is a widely used reporter gene .

Mode of Action

The compound acts as a substrate for beta-glucuronidase . Upon interaction with the enzyme, glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .

Biochemical Pathways

The compound is involved in the glucuronidation pathway, specifically in the reaction catalyzed by beta-glucuronidase . The cleavage of the compound by the enzyme results in the production of glucuronic acid and chloro-bromoindigo, which can be visually detected due to its intense blue color .

Pharmacokinetics

For instance, a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide is recommended .

Result of Action

The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change serves as a visual indicator of the presence of beta-glucuronidase activity, making the compound useful in various applications such as the detection of GUS expression in plant cells and tissues, detection of infections caused by E. coli, and detection of bacterial contamination in food and water samples .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the beta-glucuronidase enzyme and thus the compound’s action. Additionally, the choice of solvent can impact the compound’s solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt typically involves the reaction of 5-bromo-3-indoxyl with beta-D-glucuronic acid in the presence of cyclohexylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt primarily undergoes hydrolysis reactions. When exposed to beta-glucuronidase, the compound is hydrolyzed to produce 5-bromo-3-indoxyl and glucuronic acid .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and occurs under mild conditions, such as physiological pH and temperature. The reaction can be carried out in aqueous solutions or buffer systems .

Major Products Formed

The major products formed from the hydrolysis of this compound are 5-bromo-3-indoxyl and glucuronic acid. The 5-bromo-3-indoxyl further oxidizes to form an intense blue precipitate, which is used as a visual indicator in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is unique due to its specific substrate properties for beta-glucuronidase, producing a distinct blue color upon hydrolysis. This makes it particularly useful in applications requiring a clear and easily detectable visual indicator .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAVZDZYVBJWCJ-CYRSAHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940106
Record name Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18656-96-7
Record name Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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